Welcome to the BenchChem Online Store!
molecular formula C12H12N2O6 B8291697 Dimethyl (alpha-amino-3-nitrobenzylidene)malonate

Dimethyl (alpha-amino-3-nitrobenzylidene)malonate

Cat. No. B8291697
M. Wt: 280.23 g/mol
InChI Key: PPULQGHUCCMYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04990507

Procedure details

To a mixture of dimethyl malonate (100 g) and 3-nitrobenzonitrile (112 g) in 1,2-dichloroethane (500 ml) was added stannic chloride (177 g) at once with a syringe and refluxed for 1 hour with stirring. The white precipitates were collected by filtration, dissolved in a mixture of acetone (2 l) and water (2 l) and adjusted to pH 9.0 with 20% aqueous sodium hydroxide. The resulting white solid was filtered off, and the filtrate was extracted with methylene chloride (2 l). The extract was washed with saturated aqueous sodium chloride, dried over magnesium sulfate and evaporated in vacuo. The resulting precipitates were recrystallized from a mixture of diethyl ether and methylene chloride to give dimethyl (α-amino-3-nitrobenzylidene)malonate (139.5 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
177 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].[N+:10]([C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[C:16]#[N:17])([O-:12])=[O:11]>ClCCCl>[NH2:17][C:16](=[C:2]([C:1]([O:8][CH3:9])=[O:7])[C:3]([O:5][CH3:6])=[O:4])[C:15]1[CH:18]=[CH:19][CH:20]=[C:13]([N+:10]([O-:12])=[O:11])[CH:14]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
112 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C#N)C=CC1
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
stannic chloride
Quantity
177 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The white precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a mixture of acetone (2 l) and water (2 l)
FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with methylene chloride (2 l)
WASH
Type
WASH
Details
The extract was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
CUSTOM
Type
CUSTOM
Details
were recrystallized from a mixture of diethyl ether and methylene chloride

Outcomes

Product
Name
Type
product
Smiles
NC(C1=CC(=CC=C1)[N+](=O)[O-])=C(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 139.5 g
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.